N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Description
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring (6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole). The primary amine at position 2 is substituted with a pyridin-3-ylmethyl group, introducing a nitrogen-rich aromatic moiety.
Key structural features:
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10(8-16-3-1)9-17-15-18-11-6-12-13(7-14(11)21-15)20-5-4-19-12/h1-3,6-8H,4-5,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGCEJAIIRWTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Nucleophilic Substitution in 1,4-Dioxane
This method is widely utilized for coupling pyridin-3-ylmethyl amines with halogenated benzothiazole derivatives to form the target compound. The key features of this approach include:
- Catalyst and Ligand: Copper(I) iodide (CuI) serves as the catalyst, while N,N'-dimethylethylenediamine acts as a bidentate ligand to stabilize the copper center and facilitate the catalytic cycle.
- Base: Anhydrous potassium carbonate (K2CO3) is used to deprotonate the amine and promote nucleophilicity.
- Solvent: 1,4-Dioxane is chosen for its ability to dissolve both organic and inorganic components and its high boiling point, suitable for elevated temperature reactions.
- Reaction Conditions: The reaction is typically carried out at temperatures ranging from 110 °C to 120 °C, either under conventional heating or microwave irradiation, with reaction times varying from 0.5 hours (microwave) to 24 hours (conventional).
- Atmosphere: An inert atmosphere (nitrogen) is maintained to prevent oxidation of the catalyst and reactants.
Example Experimental Procedure and Yield Data
| Parameter | Details |
|---|---|
| Starting materials | 4-(Pyridin-3-yl) pyrimidin-2-amine (0.378 g, 2.2 mmol), 2-bromo-1-methyl-4-nitrobenzene (2 mmol) |
| Catalyst | Copper(I) iodide (0.5 mmol) |
| Ligand | N,N'-dimethylethylenediamine (0.5 mmol) |
| Base | Anhydrous potassium carbonate (4 mmol) |
| Solvent | 1,4-Dioxane (5 mL) |
| Temperature and Time | 120 °C, 0.5 hours (microwave irradiation) |
| Workup | Addition of ammonium hydroxide and brine solution, extraction with ethyl acetate |
| Purification | Silica gel column chromatography (ethyl acetate:chloroform 50:50) |
| Yield | 79% |
| Product Characteristics | Yellowish powder; melting point 194-196 °C; ES-MS (M+1) m/z = 308.1; 1H NMR (DMSO-d6) data consistent with structure |
This procedure highlights the efficiency of microwave-assisted copper-catalyzed coupling, significantly reducing reaction time while maintaining high yield and purity.
Conventional Copper(I)-Catalyzed Coupling under Inert Atmosphere
An alternative approach employs a longer reaction time with similar reagents but under a nitrogen atmosphere using Schlenk techniques to ensure an oxygen-free environment:
| Parameter | Details |
|---|---|
| Starting materials | 4-(Pyridine-3-yl) pyridine-2-amine (8.60 g, 0.05 mol), 2-bromo-4-nitrotoluene (9.82 g, 0.045 mol) |
| Catalyst | Copper(I) iodide (2.39 g, 0.0125 mmol) |
| Ligand | N,N'-dimethylethylenediamine (1.10 g, 0.0125 mmol) |
| Base | Anhydrous potassium carbonate (14.0 g, 0.1 mol), potassium iodide (2.08 g, 0.0125 mol) |
| Solvent | 1,4-Dioxane (250 mL) |
| Temperature and Time | 110 °C, 24 hours |
| Atmosphere | Nitrogen (inert atmosphere) |
| Workup | Cooling, addition of ammonia solution, extraction, drying |
| Yield | Approximately 60% |
This method is suitable for scale-up and provides moderate yields with high selectivity, though the reaction time is significantly longer compared to microwave methods.
Notes on Reaction Mechanism and Optimization
- The copper(I)-catalyzed Ullmann-type coupling mechanism involves oxidative addition of the aryl halide to the copper center, coordination and deprotonation of the amine, followed by reductive elimination to form the C-N bond.
- Ligands such as N,N'-dimethylethylenediamine are critical for stabilizing copper intermediates and enhancing catalytic efficiency.
- Microwave irradiation accelerates reaction kinetics by rapid heating and possibly non-thermal effects, leading to shorter reaction times and improved yields.
- The choice of base and solvent affects the solubility of reactants and the rate of deprotonation, impacting overall yield and purity.
Summary Table of Preparation Conditions and Outcomes
| Method | Catalyst & Ligand | Base | Solvent | Temperature | Time | Atmosphere | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| Microwave-assisted coupling | CuI + N,N'-dimethylethylenediamine | K2CO3 | 1,4-Dioxane | 120 °C | 0.5 hour | Ambient/N2 | 79% | Rapid, high yield, lab scale |
| Conventional Schlenk technique | CuI + N,N'-dimethylethylenediamine | K2CO3 + KI | 1,4-Dioxane | 110 °C | 24 hours | N2 | 60% | Suitable for scale-up, longer time |
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Core Variations :
- The target compound shares the benzothiazole-dioxane core with CAS 313223-82-4 but differs in substituents.
- Compound 6 replaces benzothiazole with quinazoline, demonstrating how core heterocycle changes influence biological activity (e.g., tubulin inhibition).
Hydrochloride salts (Compound 6 and ): Improve aqueous solubility, a common strategy for drug development .
Synthesis and Yield :
- Compound 6 was synthesized via Method A with 56% yield, suggesting feasible routes for analogues. High melting points (>300°C) across analogues indicate thermal stability.
Physicochemical and Functional Differences
- Solubility : Hydrochloride salts (e.g., Compound 6 ) are more water-soluble than free bases. The sulfonyl acetamide in may reduce membrane permeability due to increased hydrophilicity.
- Bioactivity : Quinazoline derivatives (e.g., Compound 6) show tubulin polymerization inhibition , while the target compound’s pyridinylmethyl group may target kinases or neurotransmitter receptors.
- Commercial Availability : CAS 313223-82-4 is marketed for R&D (250 mg to 1 g) , whereas the target compound’s availability is unconfirmed.
Biological Activity
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS No. 1105194-81-7) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity based on diverse research findings, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a unique structural combination of a pyridine ring and a benzothiazole moiety with a dioxin scaffold. This structural diversity is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against various strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloropyridine derivative | Mycobacterium luteum | 3.9 µg/mL |
| 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl) derivative | Candida tenuis | 0.9 µg/mL |
These results indicate that modifications in the structure can enhance the antimicrobial efficacy of similar compounds .
Anticancer Activity
The anticancer potential of this compound was evaluated using cell viability assays on various cancer cell lines. Notably:
- Cell Lines Tested: MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).
- Key Findings: The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 39.2 ± 1.7 μM against MDA-MB-231 cells .
The mechanism of action appears to involve inhibition of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway through the inhibition of serine-threonine kinases BRAF and MEK .
Case Studies and Research Findings
A comprehensive study conducted on various derivatives revealed that those with pyridine and benzothiazole functionalities exhibited a broad range of biological activities:
-
In vitro Evaluation:
- The synthesized compounds were screened for their cytotoxicity using the MTT assay.
- Results indicated that certain derivatives significantly inhibited cell proliferation in cancer cell lines.
- Molecular Modeling:
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Candida tenuis and Mycobacterium luteum with low MIC values. |
| Anticancer | Significant cytotoxicity against MDA-MB-231 cells; potential MAPK pathway inhibition. |
| Additional Activities | Potential for anti-inflammatory and antioxidant effects based on structural analogs. |
Q & A
Q. Table 1: Synthesis Optimization Parameters from Key Studies
| Step | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Amine coupling | 35°C | CuBr, Cs₂CO₃ | 17.9 | |
| Cyclization | 90°C | POCl₃ | ~60 | |
| Purification | RT | Chromatography (EtOAc/hexane) | >95 purity |
Key Techniques : Monitor reactions via TLC/HPLC and confirm purity via NMR and MS .
Basic: Which analytical techniques are most reliable for confirming structural integrity post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, pyridinyl protons resonate at δ 8.87 ppm in CDCl₃ , while benzothiazole carbons appear at ~160 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related amines) .
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability (melting points: 104–107°C for intermediates) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for benzothiazole-amine derivatives .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR/MS) for novel derivatives?
Methodological Answer:
Contradictions often arise from:
- Tautomerism or dynamic equilibria (e.g., thiazole-thiol tautomers).
- Impurity interference (e.g., residual solvents or by-products).
Q. Strategies :
Cross-Validation : Combine NMR with IR (e.g., NH stretches at ~3298 cm⁻¹ ) and HRMS.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Alternative Techniques : Use X-ray crystallography for unambiguous confirmation, as in tetrahydrothieno-pyridin-2-amine structures .
Repetition Under Controlled Conditions : Eliminate solvent or temperature artifacts .
Advanced: What strategies address discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Compound Stability : Degradation under assay conditions (e.g., hydrolysis of amides).
Q. Approaches :
Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
Dose-Response Curves : Establish EC₅₀/IC₅₀ consistency across studies .
Metabolic Stability Testing : Use liver microsomes to assess compound half-life .
Structural-Activity Relationship (SAR) Studies : Compare analogues to isolate critical functional groups (e.g., pyridinylmethyl vs. benzyl substituents) .
Basic: What in vitro assays evaluate potential pharmacological activity?
Methodological Answer:
- Kinase Inhibition Assays : Screen against panels (e.g., EGFR, VEGFR) using ATP-competitive luminescence .
- Cytotoxicity Testing : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, A549) .
- Receptor Binding Studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
- Antimicrobial Activity : Broth microdilution for MIC determination against S. aureus or E. coli .
Advanced: How to design experiments when kinase assays and cellular data conflict?
Methodological Answer:
Conflicting data may indicate off-target effects or assay-specific artifacts.
Experimental Design :
Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding in live cells .
CRISPR Knockout Models : Eliminate putative targets to assess phenotype rescue .
Proteomics/Transcriptomics : Identify downstream pathways via RNA-seq or phosphoproteomics .
Metabolite Profiling : Detect active metabolites via LC-MS/MS .
Example : A compound showing in vitro kinase inhibition but no cellular activity might require prodrug activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
